molecular formula C25H25ClN6O3 B10881766 7-benzyl-8-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-8-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10881766
M. Wt: 493.0 g/mol
InChI Key: OFTDKQICASRYGK-UHFFFAOYSA-N
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Description

7-BENZYL-8-[4-(3-CHLOROBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a molecular formula of C25H25ClN6O3. It is known for its unique structure, which includes a purine core substituted with benzyl and chlorobenzoyl piperazine groups. This compound has garnered interest in various fields due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BENZYL-8-[4-(3-CHLOROBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-BENZYL-8-[4-(3-CHLOROBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .

Scientific Research Applications

7-BENZYL-8-[4-(3-CHLOROBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-BENZYL-8-[4-(3-CHLOROBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-BENZYL-8-[4-(3-METHYLBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
  • 7-BENZYL-8-[4-(3-FLUOROBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

The uniqueness of 7-BENZYL-8-[4-(3-CHLOROBENZOYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzoyl group, in particular, influences its reactivity and interaction with biological targets .

Properties

Molecular Formula

C25H25ClN6O3

Molecular Weight

493.0 g/mol

IUPAC Name

7-benzyl-8-[4-(3-chlorobenzoyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C25H25ClN6O3/c1-28-21-20(23(34)29(2)25(28)35)32(16-17-7-4-3-5-8-17)24(27-21)31-13-11-30(12-14-31)22(33)18-9-6-10-19(26)15-18/h3-10,15H,11-14,16H2,1-2H3

InChI Key

OFTDKQICASRYGK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5

Origin of Product

United States

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